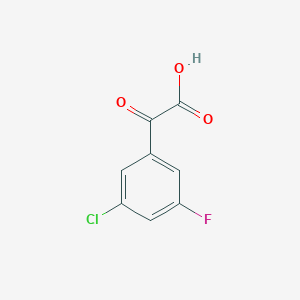

(3-Chloro-5-fluorophenyl)glyoxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Chloro-5-fluorophenyl)glyoxylic acid is an organic compound with the molecular formula C8H4ClFO3 It is a derivative of glyoxylic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid typically involves the introduction of the glyoxylic acid moiety to a 3-chloro-5-fluorophenyl precursor. One common method is the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable oxidizing agent to form the corresponding glyoxylic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The choice of oxidizing agents and catalysts can vary depending on the desired scale and efficiency of the production process.

化学反応の分析

Types of Reactions

(3-Chloro-5-fluorophenyl)glyoxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the glyoxylic acid moiety to other functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Chemistry

Intermediate in Drug Synthesis

(3-Chloro-5-fluorophenyl)glyoxylic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its reactivity allows for the formation of various derivatives that can be tailored for specific therapeutic applications. For instance, it has been utilized in the synthesis of spiro-quinuclidinyl derivatives, which are explored for their potential in treating central nervous system disorders such as Alzheimer's disease and dementia . The incorporation of this compound into drug formulations can enhance efficacy due to its unique structural properties.

Case Study: Neuroprotective Agents

Research has indicated that compounds derived from this compound exhibit neuroprotective properties. These derivatives have shown potential in preventing the aggregation of beta-amyloid peptides, a key factor in Alzheimer's disease pathology. This suggests that this compound could be pivotal in developing new treatments for neurodegenerative diseases .

Organic Synthesis

Reactivity and Derivative Formation

The compound is known for its ability to participate in various organic reactions, including palladium-catalyzed asymmetric synthesis. For example, it has been used in the three-component reaction to synthesize α-arylglycine derivatives, showcasing its utility in creating complex molecules from simpler precursors . This versatility makes it a valuable reagent in organic chemistry laboratories.

Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glyoxylic Acid | O=C(COOH) | Simple structure; serves as a precursor for many reactions. |

| 3-Chloro-5-fluorobenzaldehyde | O=C(C6H4ClF) | Contains an aldehyde functional group instead of a carboxylic group. |

| 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid | O=C(C(C6H4ClF)(OH)) | Hydroxy group adds additional reactivity compared to glyoxylic acid. |

| 2-Hydroxyphenylglyoxylic Acid | O=C(C6H4(OH)) | Hydroxy substitution alters its biological activity profile. |

Potential Antioxidant Properties

Emerging studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The presence of halogen substituents may enhance the radical scavenging ability of these compounds, making them candidates for further investigation in therapeutic contexts .

作用機序

The mechanism of action of (3-Chloro-5-fluorophenyl)glyoxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The glyoxylic acid moiety can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

類似化合物との比較

Similar Compounds

- (3-Chlorophenyl)glyoxylic acid

- (5-Fluorophenyl)glyoxylic acid

- (3-Bromo-5-fluorophenyl)glyoxylic acid

Uniqueness

(3-Chloro-5-fluorophenyl)glyoxylic acid is unique due to the combined presence of chlorine and fluorine atoms on the phenyl ring This dual substitution can significantly alter the compound’s chemical and biological properties compared to its mono-substituted analogs

生物活性

(3-Chloro-5-fluorophenyl)glyoxylic acid is a chemical compound characterized by its unique molecular structure, which includes a glyoxylic acid backbone and halogen substitutions on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄ClF O₃, with a molecular weight of 202.56 g/mol. Its structure features a carboxylic acid functional group, which is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClF O₃ |

| Molecular Weight | 202.56 g/mol |

| Functional Groups | Carboxylic acid |

| Halogen Substituents | Chlorine (Cl), Fluorine (F) |

The biological activity of this compound is largely attributed to its interactions with various enzymes and biological macromolecules. The presence of chlorine and fluorine enhances its reactivity, potentially increasing its binding affinity to target sites within biological systems. The glyoxylic acid moiety can participate in several biochemical pathways, leading to the formation of reactive intermediates that may affect cellular functions.

Enzyme Interaction Studies

Research indicates that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions. For example, it has been shown to interact with hexokinases from Trypanosoma brucei, which are critical for the survival of this parasite responsible for African sleeping sickness. Inhibiting these enzymes could pave the way for developing new therapeutic strategies against this disease .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this glyoxylic acid derivative have demonstrated growth inhibition against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC). These studies indicate that the compound's mechanism may involve inducing apoptosis and cell cycle arrest in cancer cells .

Case Studies

- Inhibition of Trypanosoma brucei Hexokinase : A study identified a derivative of this compound as a potent inhibitor of hexokinase, showing submicromolar activity. This compound was effective in reducing parasite viability in vitro, highlighting its potential as a lead compound for further development against human African trypanosomiasis .

- Anticancer Activity : Another study evaluated various derivatives, including those related to this compound, for their anticancer efficacy. Compounds showed significant growth inhibition percentages ranging from 62% to over 100% against different cancer cell lines, suggesting that modifications to the glyoxylic acid structure can enhance biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glyoxylic Acid | O=C(COOH) | Simple precursor for many reactions |

| 3-Chlorophenylglyoxylic Acid | O=C(C₆H₄Cl) | Contains an aldehyde functional group |

| 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic Acid | O=C(C(C₆H₄ClF)(OH)) | Hydroxy group increases reactivity |

The presence of both chlorine and fluorine in this compound distinguishes it from other derivatives, potentially leading to enhanced biological activities due to increased lipophilicity and altered electronic properties.

特性

IUPAC Name |

2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMVBKOTIFBORG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。